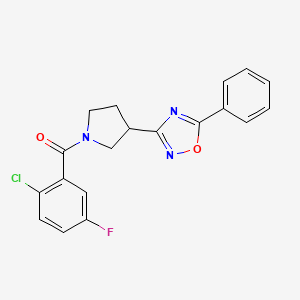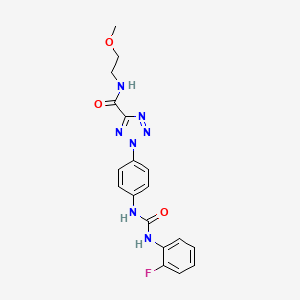
(3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Spectroscopic Properties and Chemical Reactivity
Spectroscopic Analysis and Quantum Chemistry Calculations
Compounds with structural similarities to (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone, such as thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, have been investigated for their electronic absorption, excitation, and fluorescence properties in various solvents. Quantum chemistry calculations (DFT and TD-DFT/B3lyp/6–31+G(d,p) methods) aid in understanding the electronic structure and spectroscopic behavior, highlighting the potential for these compounds in photophysical applications and materials science (Al-Ansari, 2016).
Conformational Analysis
Research on 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone demonstrates the importance of conformational studies in understanding the chemical behavior of complex molecules. B3LYP geometry, energy, and GIAO/B3LYP NMR calculations offer insights into the structure-reactivity relationship, which is crucial for designing molecules with desired chemical properties (Karkhut et al., 2014).
Anion Recognition and Sensory Applications
- Fluorinated Compounds as Anion Receptors: The introduction of fluorine atoms into pyrrole-based compounds significantly enhances their affinity for anions, including fluoride, chloride, and dihydrogen phosphate. This is exemplified by the augmented affinities and selectivities of fluorinated calix[4]pyrroles and dipyrrolylquinoxalines, suggesting potential applications of (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone in anion recognition and sensory applications (Anzenbacher et al., 2000).
Catalysis and Synthetic Applications
- Catalytic Behavior and Synthetic Utility: Studies on compounds structurally related to (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone have revealed their potential in catalysis and as intermediates in organic synthesis. For instance, iron and cobalt complexes bearing quinoxaline derivatives demonstrate catalytic activity towards ethylene reactivity, indicating the potential use of similar compounds in catalytic processes and the synthesis of polymeric materials (Sun et al., 2007).
properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-13(15)3-6-18(8-13)12(19)9-1-2-10-11(7-9)17-5-4-16-10/h1-2,4-5,7H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEZNUNRVLRLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2955735.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B2955736.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2955739.png)


![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2955743.png)

![7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955747.png)


![N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2955751.png)
![6-(3,4-dichlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2955752.png)

